METHYL 3-[2-(4-ETHYLPHENYL)QUINOLINE-4-AMIDO]THIOPHENE-2-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 3-[2-(4-ETHYLPHENYL)QUINOLINE-4-AMIDO]THIOPHENE-2-CARBOXYLATE is a complex organic compound with the molecular formula C24H20N2O3S. It is known for its unique structure, which includes a quinoline ring, a thiophene ring, and an ethylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-[2-(4-ETHYLPHENYL)QUINOLINE-4-AMIDO]THIOPHENE-2-CARBOXYLATE typically involves multiple steps, including the formation of the quinoline and thiophene rings, followed by their coupling. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
METHYL 3-[2-(4-ETHYLPHENYL)QUINOLINE-4-AMIDO]THIOPHENE-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline or thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
METHYL 3-[2-(4-ETHYLPHENYL)QUINOLINE-4-AMIDO]THIOPHENE-2-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of METHYL 3-[2-(4-ETHYLPHENYL)QUINOLINE-4-AMIDO]THIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The quinoline and thiophene rings can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-({[2-(4-methylphenyl)-4-quinolinyl]carbonyl}amino)-2-thiophenecarboxylate
- Methyl 3-({[2-(4-phenyl)-4-quinolinyl]carbonyl}amino)-2-thiophenecarboxylate
Uniqueness
METHYL 3-[2-(4-ETHYLPHENYL)QUINOLINE-4-AMIDO]THIOPHENE-2-CARBOXYLATE is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with molecular targets compared to similar compounds .
Properties
Molecular Formula |
C24H20N2O3S |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
methyl 3-[[2-(4-ethylphenyl)quinoline-4-carbonyl]amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C24H20N2O3S/c1-3-15-8-10-16(11-9-15)21-14-18(17-6-4-5-7-19(17)25-21)23(27)26-20-12-13-30-22(20)24(28)29-2/h4-14H,3H2,1-2H3,(H,26,27) |
InChI Key |
KVFSJDFODINZRI-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(SC=C4)C(=O)OC |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(SC=C4)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.